molecular formula C15H17ClN2OS B2729505 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-29-0

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2729505
CAS No.: 946271-29-0
M. Wt: 308.82
InChI Key: GCGZPEPWCRJVBJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 2-(dimethylamino)ethylamine, and thiophene derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and process intensification.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the thiophene ring, which may affect its chemical properties and biological activities.

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the chloro substituent, which may influence its reactivity and interactions.

Uniqueness

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the chloro and thiophene substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGZPEPWCRJVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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